tert-butyl (3R,4R)-3-fluoro-4-methoxypyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3R,4R)-3-fluoro-4-methoxypyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom, and a methoxy group attached to a pyrrolidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3-fluoro-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide or dimethyl sulfate.
Esterification: The tert-butyl ester group can be introduced through esterification using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,4R)-3-fluoro-4-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reducing ester groups to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Primary alcohols are the major products formed from the oxidation of the tert-butyl group.
Reduction: Alcohols are the primary products formed from the reduction of ester groups.
Substitution: The major products depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
tert-Butyl (3R,4R)-3-fluoro-4-methoxypyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3-fluoro-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby altering their activity. The presence of the fluorine and methoxy groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3R,4R)-3-fluoro-4-hydroxy-pyrrolidine-1-carboxylate: This compound is similar in structure but has a hydroxy group instead of a methoxy group.
tert-Butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate: This compound has an aminomethyl group and a hydroxypiperidine ring.
Uniqueness
tert-Butyl (3R,4R)-3-fluoro-4-methoxypyrrolidine-1-carboxylate is unique due to the presence of both a fluorine atom and a methoxy group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced metabolic stability, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C10H18FNO3 |
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Molecular Weight |
219.25 g/mol |
IUPAC Name |
tert-butyl (3R,4R)-3-fluoro-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1 |
InChI Key |
FQNWWKSPGDLTHI-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)F)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)F)OC |
Origin of Product |
United States |
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